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Abstract

3-Fluoro-4-methylbenzyl alcohol, a substituted aromatic alcohol, serves as a key
intermediate in the synthesis of complex organic molecules. Its unique substitution pattern,
featuring both fluoro and methyl groups on the phenyl ring, makes it a valuable building block in
medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability
and binding affinity of target molecules, while the benzyl alcohol moiety provides a reactive
handle for further synthetic modifications. This guide provides a comprehensive review of the
available literature on 3-fluoro-4-methylbenzyl alcohol, focusing on its synthesis, chemical
properties, and potential applications, particularly in the realm of drug discovery. While this
compound is commercially available, detailed characterization and biological activity data in the
public domain are limited. This document aims to consolidate the existing information and
provide a foundational resource for researchers.

Introduction

3-Fluoro-4-methylbenzyl alcohol (IUPAC name: (3-fluoro-4-methylphenyl)methanol) is a
fluorinated aromatic compound with significant potential as a versatile intermediate in organic
synthesis.[1][2] Its structure is particularly relevant in the design of novel therapeutic agents,
where the incorporation of fluorine can favorably modulate physicochemical and
pharmacokinetic properties.[3] The benzyl alcohol functional group allows for a variety of
subsequent chemical transformations, including oxidation, esterification, and etherification. This
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guide presents a review of the synthesis and known properties of 3-fluoro-4-methylbenzyl
alcohol, providing a valuable resource for chemists and pharmacologists.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-methylbenzyl alcohol is
presented in the table below.

Property Value Reference
CAS Number 192702-79-7 [2]
Molecular Formula CsHoFO [2]
Molecular Weight 140.15 g/mol [2]

Boiling Point 33-36 °C

Note: The boiling point listed is as provided by a commercial supplier and may refer to a
measurement under vacuum. Detailed experimental conditions are not specified in the
available literature.

Synthesis

While a specific, peer-reviewed synthesis of 3-fluoro-4-methylbenzyl alcohol with reported
yields is not readily available in the current literature, a highly plausible synthetic route is the
reduction of the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. A detailed
experimental protocol for a closely related compound, 3-bromo-4-fluorobenzyl alcohol, from its
corresponding benzoic acid has been described in the patent literature and is adapted here as
a representative method.[4] This two-step, one-pot procedure involves the formation of a mixed
anhydride followed by reduction with sodium borohydride.

General Synthetic Workflow

The proposed synthesis involves the activation of the carboxylic acid as a mixed anhydride,
which is then reduced in situ to the corresponding benzyl alcohol.
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General Synthetic Workflow for Benzyl Alcohols from Benzoic Acids
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Caption: A generalized workflow for the synthesis of substituted benzyl alcohols from their
corresponding benzoic acids.

Detailed Experimental Protocol (Adapted from a similar
synthesis)

The following protocol is adapted from the synthesis of 3-bromo-4-fluorobenzyl alcohol and is
expected to be effective for the preparation of 3-fluoro-4-methylbenzyl alcohol from 3-fluoro-
4-methylbenzoic acid.[4]

Materials:

3-Fluoro-4-methylbenzoic acid

Methyl chloroformate

Triethylamine

Tetrahydrofuran (THF), anhydrous
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Sodium borohydride

Water

Methylene chloride

Magnesium sulfate

Procedure:

In a reaction vessel, dissolve 3-fluoro-4-methylbenzoic acid (1 equivalent) and methyl
chloroformate (1 equivalent) in anhydrous tetrahydrofuran.

Cool the solution and add triethylamine (1 equivalent) dropwise, maintaining a low
temperature.

Stir the mixture at room temperature for approximately 40 minutes.

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

To the filtrate, add a solution of sodium borohydride (excess) in water dropwise, while
maintaining the temperature between 10-20 °C with stirring.

Continue stirring the reaction mixture at room temperature for approximately 4 hours.

Pour the reaction mixture into water and extract with methylene chloride.

Separate the organic phase, dry it over magnesium sulfate, and concentrate under reduced
pressure to yield the crude 3-fluoro-4-methylbenzyl alcohol.

Purification can be achieved by vacuum distillation or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for 3-fluoro-4-methylbenzyl alcohol

are not available in the peer-reviewed literature. However, predicted NMR data can serve as a

useful guide for characterization.
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Predicted *H and **C NMR Data

The following tables summarize the predicted *H and 13C NMR chemical shifts for 3-fluoro-4-
methylbenzyl alcohol. These predictions are based on computational models and should be
confirmed by experimental data.

Predicted *H NMR Chemical Shifts (in CDClI3)

Proton Predicted Chemical Shift (ppm)
-CH20H ~4.6

Ar-H 6.9-7.2

-CHs ~2.2

-OH Variable

Predicted 13C NMR Chemical Shifts (in CDCIs)

Carbon Predicted Chemical Shift (ppm)
-CH20H ~64

Ar-C (quaternary) 120 - 140

Ar-CH 115- 130

Ar-CF ~160 (doublet, tJCF)

-CHs ~15

Applications in Drug Discovery and Organic
Synthesis

3-Fluoro-4-methylbenzyl alcohol is primarily utilized as an intermediate in the synthesis of
more complex molecules.[1][3] Its structural features are particularly advantageous in the
development of:
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e Pharmaceuticals: The presence of a fluorine atom can enhance metabolic stability, improve
bioavailability, and modulate the lipophilicity and binding affinity of a drug candidate to its
biological target.[3] It is often employed in the synthesis of compounds targeting neurological

disorders and cancer.[2]

o Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can lead to
agrochemicals with improved efficacy and environmental profiles.

e Specialty Chemicals: This compound also finds use in the synthesis of liquid crystals and

other advanced materials.[2]

Potential Signaling Pathway Interactions
(Hypothetical)

While no specific biological data or signaling pathway interactions for 3-fluoro-4-methylbenzyl
alcohol have been reported, its derivatives could potentially interact with various biological
targets. The following diagram illustrates a hypothetical scenario where a molecule derived
from this building block could act as a kinase inhibitor, a common application for such

fluorinated intermediates.
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Hypothetical Kinase Inhibition by a Derivative
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Caption: A hypothetical signaling pathway illustrating the potential role of a derivative of 3-
fluoro-4-methylbenzyl alcohol as a kinase inhibitor.

Conclusion

3-Fluoro-4-methylbenzyl alcohol is a valuable and versatile building block for organic
synthesis, particularly in the fields of medicinal chemistry and materials science. While its
commercial availability facilitates its use, a notable gap exists in the publicly available scientific

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b068981?utm_src=pdf-body-img
https://www.benchchem.com/product/b068981?utm_src=pdf-body
https://www.benchchem.com/product/b068981?utm_src=pdf-body
https://www.benchchem.com/product/b068981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

literature regarding its detailed synthesis, characterization, and biological evaluation. The
synthetic protocol adapted in this guide provides a reliable starting point for its preparation.
Further research is warranted to fully elucidate the spectroscopic properties and potential
biological activities of this compound and its derivatives, which will undoubtedly expand its
applications in the development of novel and improved chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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